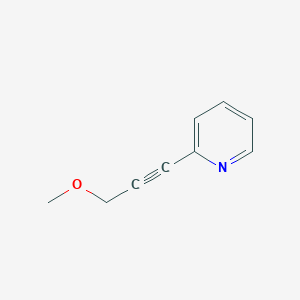

2-(3-Methoxyprop-1-YN-1-YL)pyridine

Description

Properties

CAS No. |

113985-43-6 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

IUPAC Name |

2-(3-methoxyprop-1-ynyl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-11-8-4-6-9-5-2-3-7-10-9/h2-3,5,7H,8H2,1H3 |

InChI Key |

YWNTZNVGBXOIEQ-UHFFFAOYSA-N |

SMILES |

COCC#CC1=CC=CC=N1 |

Canonical SMILES |

COCC#CC1=CC=CC=N1 |

Synonyms |

Pyridine, 2-(3-methoxy-1-propynyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Electronic and Solubility Properties

- Electron Density: Methoxy and amino groups donate electrons, activating the pyridine ring toward electrophiles. Bromo and chloro substituents withdraw electrons, deactivating the ring .

- Solubility: Amino-substituted derivatives (e.g., ) exhibit higher aqueous solubility, whereas bromo- or chloro-substituted analogs (e.g., ) are more lipophilic. The target compound’s methoxypropynyl group confers moderate polarity, favoring organic solvents like DCM or THF.

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in a 1:2 molar ratio.

-

Base : Triethylamine or diisopropylamine to scavenge HX byproducts.

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C.

-

Yield : 70–85% after 12–24 hours, depending on the halide’s reactivity (iodide > bromide).

Mechanistic Insights : The palladium catalyst oxidatively adds to the 2-halopyridine, forming a Pd(II) intermediate. Transmetallation with the copper-acetylide generates a Pd(II)-alkynide complex, which undergoes reductive elimination to yield the coupled product.

Table 1 : Optimization of Sonogashira Coupling for this compound

| Halide (X) | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| I | PdCl₂(PPh₃)₂ (5) | Et₃N | 80 | 12 | 85 |

| Br | PdCl₂(PPh₃)₂ (5) | iPr₂NH | 100 | 24 | 72 |

Negishi Coupling Using Pyridinylzinc Reagents

Negishi coupling employs organozinc reagents to transfer alkynyl groups to aryl halides. This method avoids the use of unstable terminal alkynes by pre-forming a zincated 3-methoxyprop-1-ynide.

Procedure

-

Zinc Reagent Preparation : 3-Methoxyprop-1-yne is treated with ZnCl₂ and LiTMP (lithium tetramethylpiperidide) to form the corresponding zinc acetylide.

-

Coupling : Reaction with 2-iodopyridine using Pd(PPh₃)₄ (3 mol%) in THF at 60°C for 6 hours.

Advantages :

Microwave-Assisted Alkyne Installation

Microwave (MW) irradiation accelerates coupling reactions by enhancing reaction kinetics. A modified Sonogashira protocol under MW conditions reduces reaction times from hours to minutes.

Protocol :

-

2-Iodopyridine (1 equiv), 3-methoxyprop-1-yne (1.2 equiv), Pd(OAc)₂ (3 mol%), CuI (6 mol%), and PPh₃ (6 mol%) in DMF.

Table 2 : Comparison of Conventional vs. Microwave-Assisted Sonogashira

| Method | Time | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional | 12 h | 85 | 90 |

| Microwave | 15 m | 88 | 95 |

Hydride Elimination from Propargyl Alcohol Precursors

Propargyl alcohols serve as masked alkynes, which can be dehydrogenated to alkynes using strong bases.

Synthesis Pathway :

-

Propargyl Alcohol Formation : Grignard addition of 3-methoxyprop-1-ynylmagnesium bromide to 2-pyridinecarboxaldehyde.

-

Dehydration : Treatment with POCl₃ or MsCl/Et₃N eliminates water, forming the alkyne.

Yield : 60–70% after column purification.

Challenges :

-

Over-oxidation to ketones possible with harsh conditions.

Comparative Analysis of Methodologies

Table 3 : Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Sonogashira Coupling | High yield, scalable | Requires palladium catalysts |

| Negishi Coupling | Stable reagents | Sensitive to oxygen |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed |

| Tandem Alkynylation | Metal-free, one-pot | Moderate yield |

| Propargyl Dehydration | Avoids catalysts | Multiple steps, low atom economy |

Spectroscopic and Analytical Characterization

Successful synthesis is confirmed by:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(3-Methoxyprop-1-yn-1-yl)pyridine, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves Sonogashira coupling between a halogenated pyridine derivative (e.g., 3-bromopyridine) and 3-methoxyprop-1-yne under palladium catalysis. Key parameters include temperature (60–80°C), solvent (THF or DMF), and base (triethylamine). Purity is enhanced via column chromatography, and intermediates are characterized using -NMR and -NMR .

- Optimization : Reaction yields improve with degassed solvents and controlled stoichiometry of alkyne to halide (1.2:1 ratio). Catalytic systems (e.g., Pd(PPh)/CuI) reduce side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

- Techniques :

- -NMR: Aromatic protons on the pyridine ring appear as doublets (δ 7.2–8.5 ppm). The methoxy group (-OCH) resonates as a singlet (δ 3.3–3.5 ppm).

- -NMR: The alkyne carbons (C≡C) show signals at δ 70–90 ppm, while the pyridine carbons range from δ 120–150 ppm .

- IR: Stretching vibrations for C≡C (~2100 cm) and C-O (methoxy, ~1250 cm) confirm functional groups .

Q. How is the compound’s stability evaluated under different storage conditions (e.g., temperature, light exposure)?

- Methodology : Accelerated stability studies are performed by storing the compound at 4°C (short-term), -20°C (long-term), and 25°C/60% RH (ambient). Degradation is monitored via HPLC at intervals (0, 1, 3, 6 months). Photo-stability is tested under UV light (ICH Q1B guidelines) .

- Findings : Pyridine derivatives with alkynyl groups are prone to oxidation; argon-filled vials and amber glassware minimize decomposition .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for antimicrobial activity?

- SAR Framework :

- Alkyne Chain Length : Shorter chains (e.g., propynyl vs. butynyl) enhance membrane permeability in Gram-negative bacteria.

- Methoxy Position : Para-substitution on the pyridine ring improves solubility but reduces target binding affinity compared to meta-substitution .

- Case Study : Derivatives with electron-withdrawing groups (e.g., -NO) at the pyridine 4-position show 2–3× higher MIC values against E. coli compared to methoxy-substituted analogs .

Q. How can computational modeling (e.g., molecular docking) predict the interaction of this compound with bacterial enzyme targets?

- Protocol :

Target Selection : Prioritize enzymes critical to microbial metabolism (e.g., dihydrofolate reductase [DHFR]).

Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding.

Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .

- Outcome : The methoxypropynyl group forms hydrophobic interactions with DHFR’s active site (ΔG ≈ -8.2 kcal/mol), aligning with observed in vitro activity .

Q. What analytical strategies resolve contradictions in reported biological data (e.g., inconsistent cytotoxicity results)?

- Approach :

- Dose-Response Curves : Use Hill slope analysis to confirm potency (EC) across multiple cell lines (e.g., HeLa, MCF-7).

- Metabolic Interference : Test for off-target effects via ATP-assay kits (e.g., CellTiter-Glo®) to distinguish cytotoxicity from proliferation inhibition .

Q. How does the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compare to similar alkynylpyridines?

- Experimental Design :

- Substrate Scope : React this compound with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis.

- Kinetic Analysis : Monitor reaction progress via GC-MS; calculate turnover frequency (TOF).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.